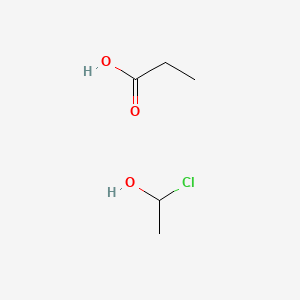
Ethanol, 1-chloro-, propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 1-chloro-, propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant fragrances and are commonly found in various natural and synthetic products. This compound is formed by the esterification of ethanol and propanoic acid, with the addition of a chlorine atom to the ethanol molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethanol, 1-chloro-, propanoate typically involves the esterification reaction between ethanol and propanoic acid in the presence of a catalyst such as sulfuric acid. The reaction can be represented as follows: [ \text{CH}_3\text{CH}_2\text{OH} + \text{CH}_3\text{CH}_2\text{COOH} \rightarrow \text{CH}_3\text{CH}_2\text{OCOCH}_2\text{CH}_3 + \text{H}_2\text{O} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The reaction conditions typically involve elevated temperatures and pressures to increase the reaction rate and yield. The use of a dehydrating agent such as sulfuric acid helps in shifting the equilibrium towards the formation of the ester.
Analyse Des Réactions Chimiques
Types of Reactions: Ethanol, 1-chloro-, propanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to ethanol and propanoic acid.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nucleophiles such as sodium hydroxide or potassium cyanide.
Major Products Formed:
Hydrolysis: Ethanol and propanoic acid.
Reduction: Ethanol and 1-propanol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Ethanol, 1-chloro-, propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce ester functionalities into molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of ester metabolism.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.
Industry: Utilized in the production of fragrances, flavors, and plasticizers due to its pleasant odor and chemical properties.
Mécanisme D'action
The mechanism of action of ethanol, 1-chloro-, propanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis in biological systems to release ethanol and propanoic acid, which can then participate in metabolic pathways. The chlorine atom in the compound can also participate in substitution reactions, leading to the formation of different metabolites.
Comparaison Avec Des Composés Similaires
Ethanol, 1-chloro-, propanoate can be compared with other similar compounds such as:
Ethyl propanoate: Lacks the chlorine atom, making it less reactive in substitution reactions.
Methyl propanoate: Has a shorter alkyl chain, affecting its physical properties and reactivity.
Propyl propanoate: Has a longer alkyl chain, which can influence its solubility and boiling point.
Uniqueness: The presence of the chlorine atom in this compound makes it unique among esters, as it introduces additional reactivity and potential for further chemical modifications.
Propriétés
Numéro CAS |
58304-44-2 |
|---|---|
Formule moléculaire |
C5H11ClO3 |
Poids moléculaire |
154.59 g/mol |
Nom IUPAC |
1-chloroethanol;propanoic acid |
InChI |
InChI=1S/C3H6O2.C2H5ClO/c1-2-3(4)5;1-2(3)4/h2H2,1H3,(H,4,5);2,4H,1H3 |
Clé InChI |
JZIHQPGQGITZHF-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)O.CC(O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



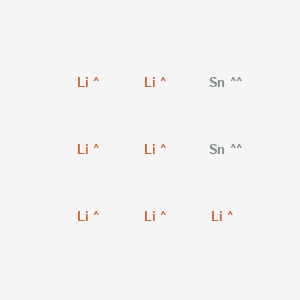
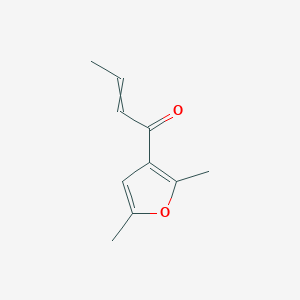

![2-Amino-6-phenyl-3,7-dihydropyrimido[4,5-b][1,4]oxazin-4-one](/img/structure/B14626006.png)
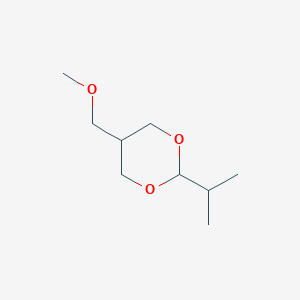
![6,12-Dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene](/img/structure/B14626017.png)

![6-Chloro-n,n-dimethyl-1-pentofuranosyl-1h-imidazo[4,5-c]pyridin-4-amine](/img/structure/B14626035.png)
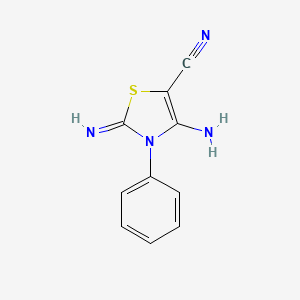



![Benzoic acid, 2-[(3-oxo-1,2-benzisothiazol-2(3H)-yl)thio]-, methyl ester](/img/structure/B14626059.png)
